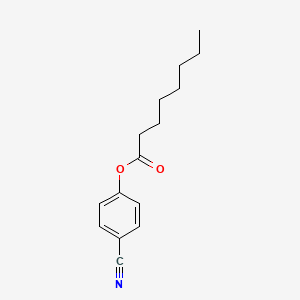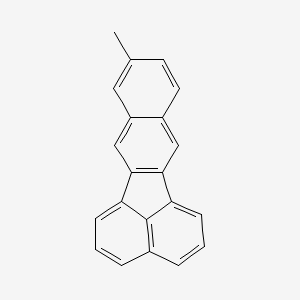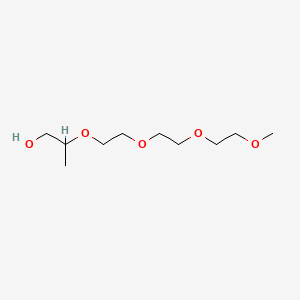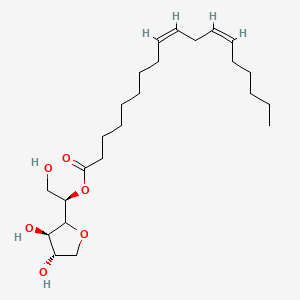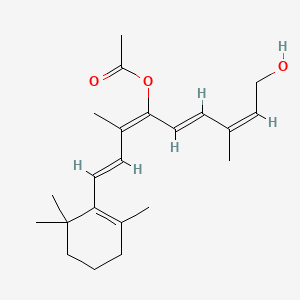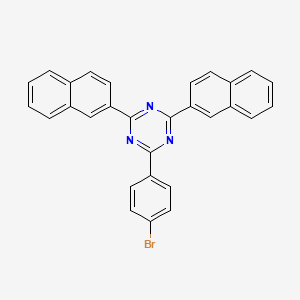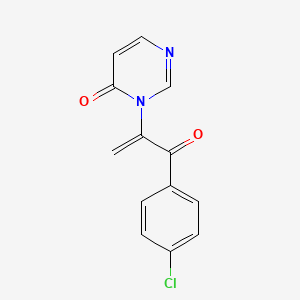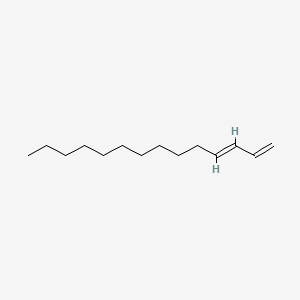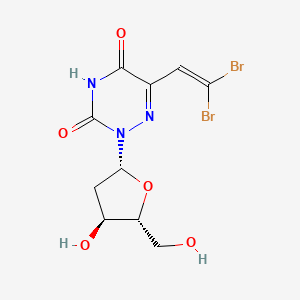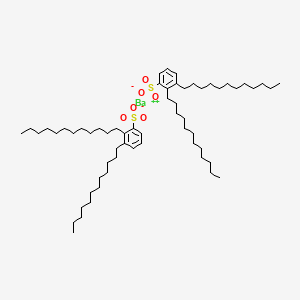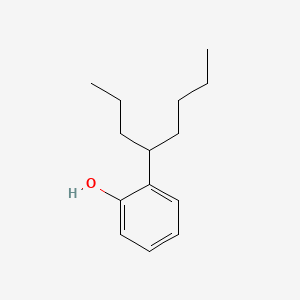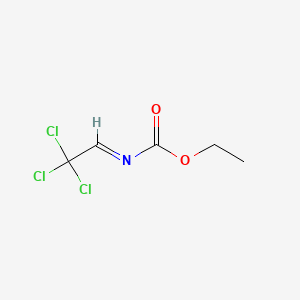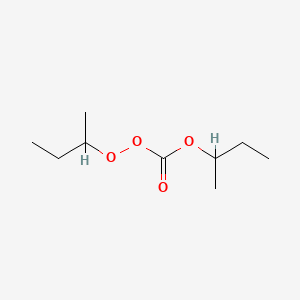
Di-sec-butyl peroxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di-sec-butyl peroxycarbonate is an organic peroxide with the molecular formula C₁₀H₁₈O₆. It is a liquid that is sensitive to heat and is used primarily as a polymerization initiator. This compound is known for its strong oxidizing properties and is used in various industrial applications, particularly in the production of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-sec-butyl peroxycarbonate is typically synthesized through the reaction of sec-butyl alcohol with phosgene, followed by the addition of hydrogen peroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition. The general
Properties
CAS No. |
71501-14-9 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
butan-2-yl butan-2-yloxy carbonate |
InChI |
InChI=1S/C9H18O4/c1-5-7(3)11-9(10)13-12-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
IKBVWGOHCLVYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OOC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


